

# Application Notes and Protocols for Measuring cAMP Levels Following TDI-11861 Treatment

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## Compound of Interest

Compound Name: TDI-11861

Cat. No.: B10856158

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## Introduction

**TDI-11861** is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] sAC is a crucial enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) in specific cellular contexts, most notably in sperm.[5][6] The activation of sAC and the subsequent rise in cAMP levels are essential for sperm motility and capacitation, processes critical for fertilization.[5][7] **TDI-11861** has emerged as a promising non-hormonal male contraceptive agent by directly inhibiting sAC, leading to a reduction in intracellular cAMP levels and thereby impairing sperm function.[2][7][8][9][10]

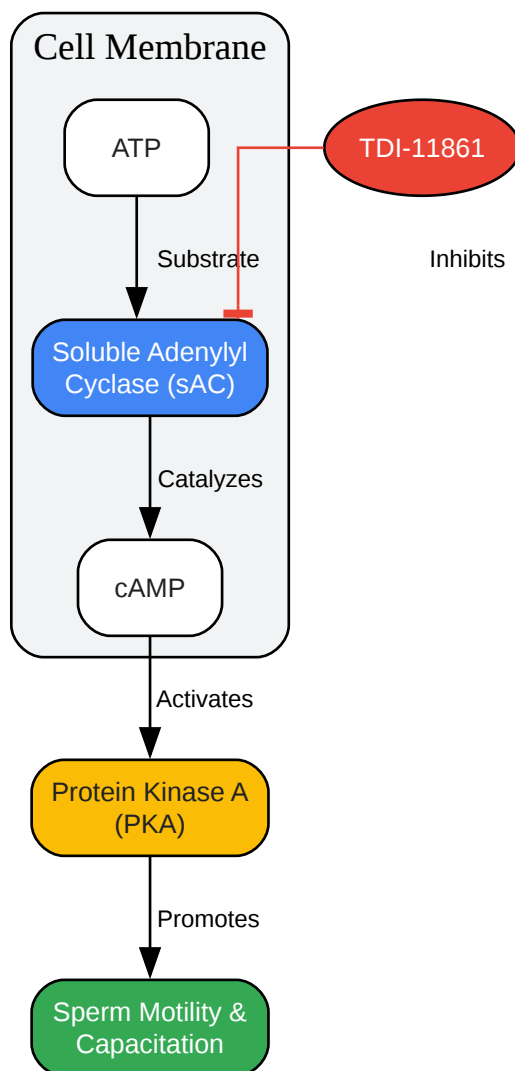
These application notes provide detailed protocols for treating cells with **TDI-11861** and subsequently measuring the changes in intracellular cAMP levels using two common methods: an Enzyme-Linked Immunosorbent Assay (ELISA) and a Förster Resonance Energy Transfer (FRET)-based biosensor assay.

## Mechanism of Action of TDI-11861

**TDI-11861** is a second-generation sAC inhibitor, developed as an improvement upon earlier compounds like TDI-10229.[1] It exhibits high affinity and a slow dissociation rate from sAC, contributing to its potent and durable inhibitory effects.[1][3] By binding to sAC, **TDI-11861** prevents the conversion of ATP to cAMP.[6] This reduction in cAMP levels disrupts downstream

signaling pathways that are dependent on this second messenger, such as the activation of Protein Kinase A (PKA), which is involved in sperm motility.

## Signaling Pathway of sAC Inhibition by TDI-11861



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Caption: Signaling pathway of **TDI-11861** action.

## Quantitative Data on TDI-11861

The following tables summarize the key quantitative parameters of **TDI-11861**, demonstrating its potency and efficacy in inhibiting sAC and reducing cAMP levels.

Parameter	Value	Species	Assay Type	Reference
IC50	3.3 nM	Human	In vitro biochemical assay	[1][3][4]
IC50	7 nM	Rat	Cellular sAC-dependent cAMP accumulation	[8]
KD	1.4 nM	Human	Surface Plasmon Resonance	[3][4][8]
Residence Time	3181 s	Human	Surface Plasmon Resonance	[1]

Table 1: In Vitro Potency and Binding Affinity of **TDI-11861**.

Treatment	Concentration	Cell Type	Effect on cAMP	Reference
TDI-11861	5.5 nM	sAC-overexpressing rat 4-4 cells	Inhibition of sAC-mediated cAMP accumulation	[3][4]
TDI-11861	10 nM	Mouse and Human Sperm	Reduction in intracellular cAMP levels	[7][11]
TDI-11861	50 mg/kg (oral)	Male Mice (in vivo)	No increase in cAMP levels in isolated sperm	[5][11]

Table 2: Effect of **TDI-11861** on cAMP Levels in Cellular and In Vivo Models.

## Experimental Protocols

### A. Cell Treatment with TDI-11861

This protocol describes the general procedure for treating cells (e.g., sperm or sAC-expressing cell lines) with **TDI-11861** prior to cAMP measurement.

#### Materials:

- Cells of interest (e.g., isolated sperm, sAC-overexpressing cell line)
- Appropriate cell culture medium or buffer
- **TDI-11861** stock solution (dissolved in a suitable solvent like DMSO)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional, but recommended for endpoint assays)[12]
- Vehicle control (e.g., DMSO)

#### Procedure:

- Cell Preparation: Isolate and prepare cells according to standard laboratory protocols. Ensure cells are viable and at the desired density.
- Pre-incubation with PDE Inhibitor (Optional): If using an endpoint assay like ELISA, pre-incubate the cells with a PDE inhibitor (e.g., 500  $\mu$ M IBMX) for 5-15 minutes to prevent the degradation of cAMP.[8][12]
- **TDI-11861** Treatment:
  - Add **TDI-11861** to the cell suspension at the desired final concentration. For cellular assays, concentrations ranging from 1 nM to 1  $\mu$ M can be tested.
  - Include a vehicle control group treated with the same volume of solvent used to dissolve **TDI-11861**.
- Incubation: Incubate the cells with **TDI-11861** for the desired time. A 15-minute incubation has been shown to be effective for inhibiting cAMP accumulation.[3][4]
- Stimulation (Optional): If investigating the inhibitory effect of **TDI-11861** on stimulated cAMP production, add a known sAC activator (e.g., bicarbonate for sperm) after the incubation with

**TDI-11861.**

- Proceed to cAMP Measurement: After the incubation period, proceed immediately to the chosen cAMP measurement protocol (ELISA or FRET).

## B. Protocol 1: Measurement of cAMP Levels using ELISA

This protocol is based on a competitive ELISA principle, where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.[\[13\]](#)

**Materials:**

- Commercially available cAMP ELISA kit (e.g., from Cell Biolabs, Abcam)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **TDI-11861** treated and control cell samples
- Cell lysis buffer (often provided in the ELISA kit)
- Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)[\[14\]](#)

**Procedure:**

- Sample Preparation:
  - After **TDI-11861** treatment, pellet the cells by centrifugation.
  - Aspirate the supernatant and lyse the cells using the provided cell lysis buffer.[\[14\]](#)[\[15\]](#) This can be done by adding the lysis buffer and incubating on ice or at 4°C for a specified time (e.g., 10-20 minutes).[\[15\]](#)
  - Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the intracellular cAMP.
- ELISA Procedure:

- Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows:
- Prepare cAMP standards of known concentrations.[17]
- Add standards and cell lysate samples to the wells of the antibody-coated microplate in duplicate or triplicate.[14]
- Add the HRP-labeled cAMP conjugate to each well.[16]
- Incubate the plate for the recommended time to allow for competitive binding.
- Wash the plate multiple times to remove unbound reagents.[16]
- Add the substrate solution and incubate until color development is sufficient.[14]
- Stop the reaction with the provided stop solution.[14]
- Data Analysis:
  - Measure the absorbance of each well using a microplate reader.
  - Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.
  - Calculate the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.
  - Normalize the cAMP concentration to the total protein concentration of the cell lysate if desired.

## C. Protocol 2: Real-Time Measurement of cAMP Levels using FRET-Based Biosensors

FRET-based biosensors allow for the dynamic measurement of cAMP levels in living cells.[18][19][20][21] These sensors typically consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP).[13] Binding of cAMP induces a conformational change that alters the FRET efficiency between the two fluorophores.

**Materials:**

- Cells stably or transiently expressing a FRET-based cAMP biosensor (e.g., an Epac-based sensor).[19][22]
- Fluorescence microscope or plate reader capable of FRET measurements (excitation of the donor fluorophore and detection of both donor and acceptor emission).
- **TDI-11861** stock solution.
- sAC activator (optional, for stimulation experiments).

**Procedure:**

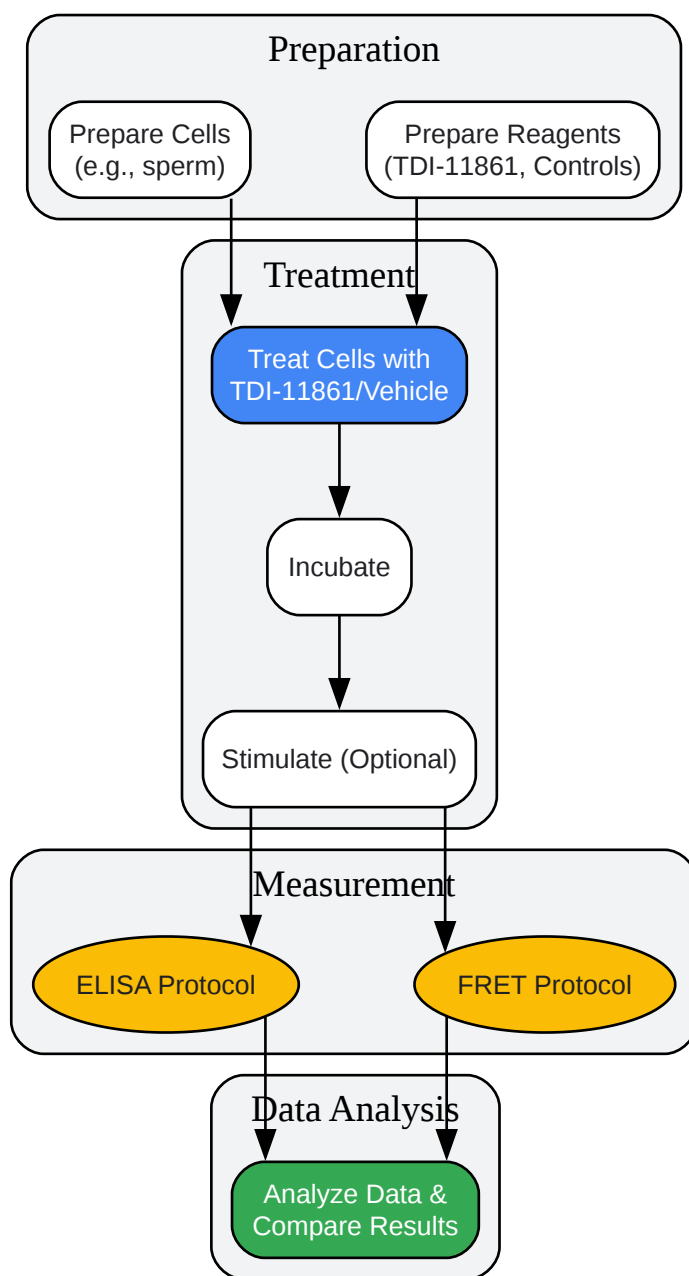
- Cell Culture and Transfection:
  - Culture cells expressing the FRET biosensor in an appropriate imaging dish or plate.
  - If not using a stable cell line, transiently transfect the cells with the biosensor plasmid 24-48 hours before the experiment.
- Imaging Setup:
  - Place the cells on the fluorescence microscope or in the plate reader.
  - Maintain the cells in a suitable buffer or medium at 37°C.
- Baseline Measurement:
  - Acquire baseline FRET ratio images or readings for a few minutes to establish a stable baseline.
- **TDI-11861** Addition:
  - Add **TDI-11861** directly to the cells while continuously acquiring FRET data.
  - Observe the change in the FRET ratio, which should correspond to a decrease in intracellular cAMP.

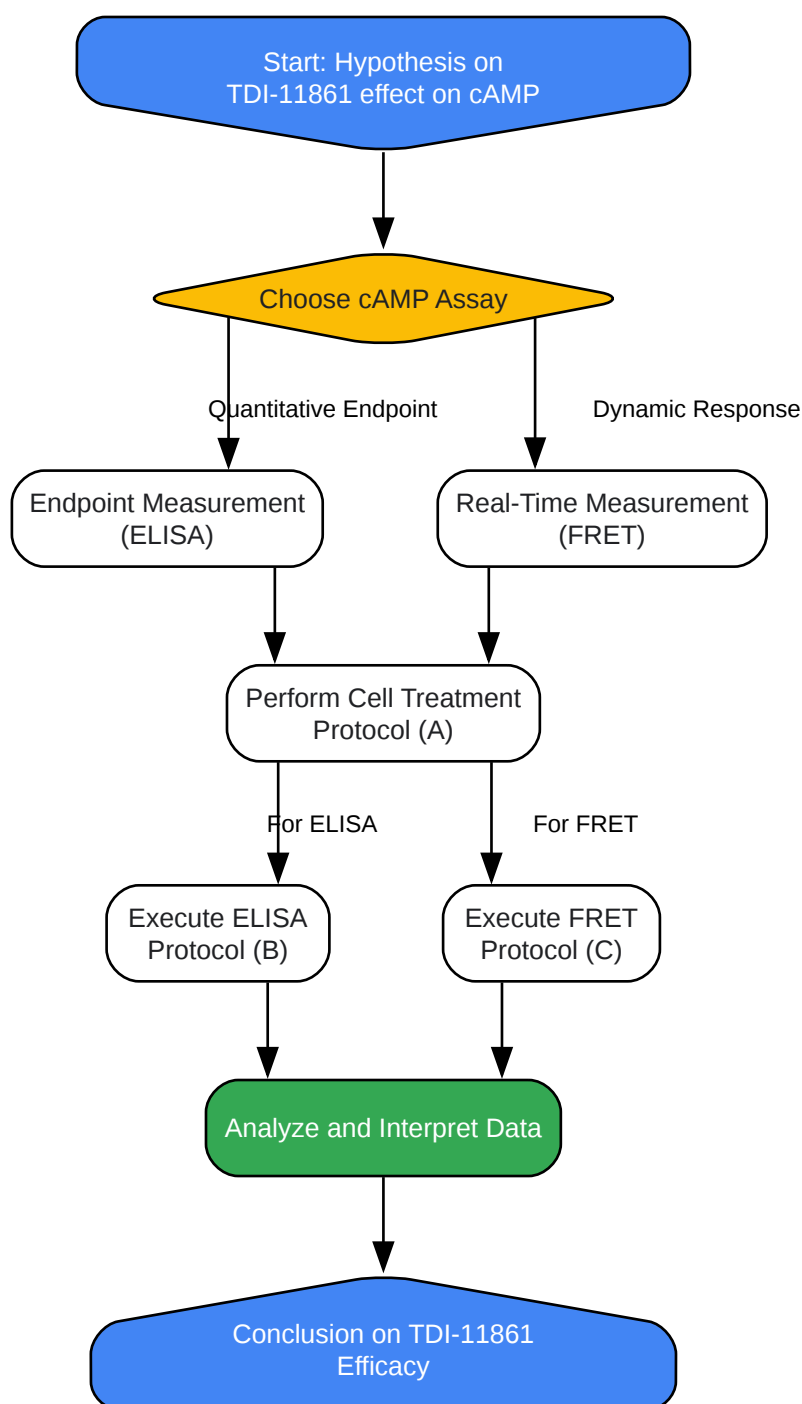
- Stimulation (Optional):
  - After observing the effect of **TDI-11861**, you can add an sAC activator to see if the inhibitor can block the expected rise in cAMP.
- Data Analysis:
  - Calculate the FRET ratio (acceptor emission / donor emission) for each time point.
  - Plot the change in FRET ratio over time to visualize the dynamics of cAMP concentration changes in response to **TDI-11861** treatment.

## Experimental Workflow and Logic Diagrams

### Experimental Workflow for Measuring cAMP Levels







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